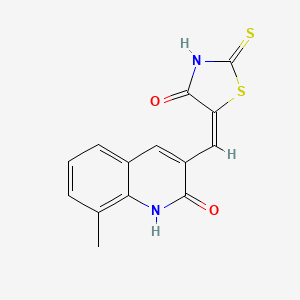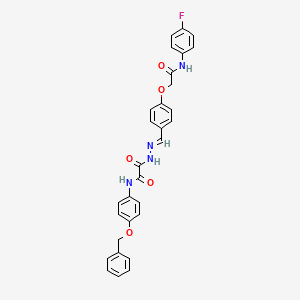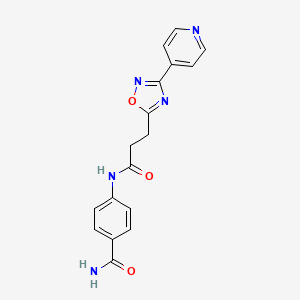
(2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate, also known as HMDB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a quinoline derivative that has been synthesized through a multi-step process and has shown promising results in scientific research.
作用机制
The mechanism of action of (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. For example, in cancer cells, (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In fungi and bacteria, (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate has been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of the cell wall.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate vary depending on the application. In cancer cells, (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In fungi and bacteria, (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate has been shown to inhibit cell wall synthesis, leading to cell death. In material science, (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate has been used as a building block for the synthesis of new materials with improved properties.
实验室实验的优点和局限性
The advantages of using (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, the limitations of using (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate include its toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for the research of (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate. In medicinal chemistry, further studies are needed to optimize the structure of (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate for improved anticancer, antifungal, and antibacterial properties. In material science, (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate can be used as a building block for the synthesis of new materials with tailored properties. In biochemistry, (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate can be further studied as a fluorescent probe for the detection of metal ions. Overall, the potential applications of (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate make it a promising compound for further research.
合成方法
The synthesis of (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate involves a multi-step process, starting with the reaction of 2-hydroxy-6-methylquinoline with paraformaldehyde to form the intermediate 2-(hydroxymethyl)-6-methylquinoline. This intermediate is then reacted with 3,4-dimethoxybenzaldehyde in the presence of acetic acid to form the final product, (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate. The synthesis of (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate has been optimized to yield high purity and high yield.
科学研究应用
(2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate has been shown to have anticancer, antifungal, and antibacterial properties. In material science, (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate has been used as a building block for the synthesis of new materials with improved properties. In biochemistry, (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4-dimethoxybenzoate has been studied for its potential as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-12-4-6-16-14(8-12)9-15(19(22)21-16)11-26-20(23)13-5-7-17(24-2)18(10-13)25-3/h4-10H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSORMGQJFTNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(4-fluorophenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7691419.png)











![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7691468.png)
